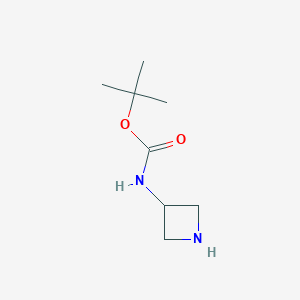

tert-Butyl azetidin-3-ylcarbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(azetidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-8(2,3)12-7(11)10-6-4-9-5-6/h6,9H,4-5H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMXVXVJGXZDRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364023 | |

| Record name | tert-Butyl azetidin-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91188-13-5 | |

| Record name | tert-Butyl azetidin-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminoazetidine, 3-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl Azetidin-3-ylcarbamate: A Cornerstone Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of tert-butyl azetidin-3-ylcarbamate, a pivotal building block in contemporary medicinal chemistry. We delve into its chemical identity, synthesis, and characterization, with a particular focus on the causality behind synthetic choices. Furthermore, this guide explores its strategic applications in the development of novel therapeutics, supported by detailed experimental protocols and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile azetidine derivative.

Introduction: The Rise of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in drug discovery.[1] Its inherent ring strain and conformational rigidity provide a unique three-dimensional architecture that can enhance binding affinity, selectivity, and overall pharmacokinetic properties of drug candidates.[2] The sp³-rich character of the azetidine motif is particularly desirable in modern drug design, as it often leads to improved solubility and metabolic stability.[1] Among the functionalized azetidines, this compound has garnered significant attention as a versatile and readily deployable building block.

This guide will focus on two primary forms of this compound: the free base, this compound (CAS No. 91188-13-5), and its more commonly used hydrochloride salt, this compound hydrochloride (CAS No. 217806-26-3). The presence of the tert-butoxycarbonyl (Boc) protecting group on the 3-amino position allows for selective functionalization at the secondary amine of the azetidine ring, making it an invaluable tool in multi-step synthetic campaigns.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The hydrochloride salt is generally preferred for its enhanced stability and solubility in polar solvents.

| Property | Value | Source |

| CAS Number (Free Base) | 91188-13-5 | [3] |

| CAS Number (HCl Salt) | 217806-26-3 | [4] |

| Molecular Formula | C₈H₁₆N₂O₂ | [3] |

| Molecular Weight | 172.22 g/mol | [3] |

| Appearance | White to off-white solid | [5] |

| Storage Temperature | Room Temperature, sealed in dry, dark place | [5] |

Synthesis of this compound

The most common and efficient synthesis of this compound involves the debenzylation of a protected precursor via catalytic hydrogenation. This method is favored for its high yield and purity of the final product.

Recommended Synthetic Protocol

This protocol details the synthesis of this compound from tert-butyl (1-benzhydrylazetidin-3-yl)carbamate.

Reaction Scheme:

Caption: Synthesis of this compound via catalytic hydrogenation.

Step-by-Step Procedure:

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve tert-butyl (1-benzhydrylazetidin-3-yl)carbamate (1 equivalent) in ethanol.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst to the solution.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) and stir the mixture vigorously at room temperature for 2 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Remove the catalyst by filtration through a pad of Celite®.

-

Isolation: Concentrate the filtrate under reduced pressure to yield this compound as a white solid.

Mechanistic Insights

The catalytic hydrogenation proceeds via the adsorption of the benzhydryl group and hydrogen onto the surface of the palladium catalyst. The benzylic C-N bonds are reductively cleaved, and the resulting free amine is formed along with diphenylmethane as a byproduct. The Boc protecting group is stable under these neutral hydrogenation conditions.

Characterization

Accurate characterization is crucial to confirm the identity and purity of the synthesized this compound. Below are the predicted Nuclear Magnetic Resonance (NMR) data.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (δ, ppm) | Assignment |

| ~3.4 - 3.7 | Quintet, 1H (CH) |

| ~2.9 - 3.2 | Triplet, 2H (CH₂) |

| ~2.5 - 2.8 | Triplet, 2H (CH₂) |

| ~1.5 - 2.5 | Broad Singlet, 2H (NH₂) |

| ~1.1 | Singlet, 9H (t-Bu) |

Note: Predicted NMR data is based on analogous structures and may vary based on solvent and experimental conditions.[6]

Applications in Drug Discovery

The utility of this compound as a building block is demonstrated in the synthesis of a wide range of biologically active molecules. Its bifunctional nature allows for sequential and controlled modifications, making it a valuable intermediate.

Synthesis of P2Y12 Receptor Antagonists

This compound is a key intermediate in the synthesis of novel P2Y12 receptor antagonists, which are important antiplatelet agents for the treatment of cardiovascular diseases.[7] One notable application is in the synthesis of analogues of Ticagrelor.

Illustrative Reaction Scheme:

Caption: General workflow for the synthesis of P2Y12 antagonists.

In this synthetic route, the secondary amine of the azetidine ring displaces the chlorine atom on the pyrimidine core. The Boc group is then removed to liberate the primary amine, which can be further functionalized to introduce other pharmacophoric elements.

Synthesis of Substituted Benzothiazoles

Substituted benzothiazoles are another class of compounds with diverse biological activities, including anticancer and antimicrobial properties. This compound can be utilized in a multi-component reaction to construct these scaffolds.

Illustrative Reaction Scheme:

Caption: Multi-component synthesis of substituted benzothiazoles.

This reaction typically proceeds through the formation of an intermediate from the aldehyde and 2-aminothiophenol, which then reacts with the azetidine derivative to form the final product.[8][9]

Boc Deprotection: A Critical Step

The removal of the Boc protecting group is a crucial step to unmask the 3-amino functionality for subsequent reactions. Acid-mediated deprotection is the most common and effective method.

Recommended Deprotection Protocol

Reagents:

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolution: Dissolve the N-Boc protected azetidine derivative (1 equivalent) in anhydrous DCM.

-

Acid Addition: Cool the solution to 0 °C and add TFA (typically 10-20 equivalents) dropwise.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

-

Workup: Remove the solvent and excess TFA under reduced pressure. The resulting amine can be isolated as its trifluoroacetate salt or neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent.[10][11]

Mechanism of Deprotection:

Caption: Mechanism of TFA-mediated Boc deprotection.

Conclusion

This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its unique structural features, coupled with its synthetic accessibility, make it an attractive starting material for the synthesis of a wide range of complex and biologically active molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important scaffold in their drug discovery endeavors.

References

-

Ambeed. (n.d.). Azetidine Derivatives in Drug Design. Retrieved from Ambeed.com.[12]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). PubMed.[1]

-

BenchChem. (2025). The Azetidine Scaffold in Medicinal Chemistry: Application Notes for 2-(4-Ethylphenyl)azetidine Derivatives. BenchChem.

-

Pirotte, B., et al. (2020). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d]pyrimidines and study of their antiplatelet and antibacterial activity. European Journal of Medicinal Chemistry.[13]

-

Technology Networks. (2019, August 12). Synthetic Azetidines Could Help Simplify Drug Design.[5]

-

Zhilin, E. S., et al. (2022). Renaissance of Dinitroazetidine: Novel Hybrid Energetic Boosters and Oxidizers. Dalton Transactions.[2]

-

O'Brien, P., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters.[14]

-

Pirotte, B., et al. (2020). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d]pyrimidines and study of their antiplatelet and antibacterial activity. PubMed.[15]

-

Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.[10]

-

Scribd. (n.d.). Rapid N-Boc Deprotection with TFA.[16]

-

ChemicalBook. (n.d.). TICAGRELOR synthesis.[7]

-

BenchChem. (2025). An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 1-Tert-butylazetidin-3-amine. BenchChem.[6]

-

ResearchGate. (2025, August 9). Synthesis and biological evaluation of ticagrelor derivatives as novel antiplatelet agents.[17]

-

MDPI. (n.d.). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking.[18]

-

ChemScene. (n.d.). 91188-13-5 | this compound.[3]

-

RSC Publishing. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid.[19]

-

BenchChem. (2025). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). BenchChem.[11]

-

MedKoo Biosciences. (n.d.). Ticagrelor Synthetic Routes.[20]

-

UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[21]

-

MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.[22]

-

MDPI. (n.d.). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024).[23]

-

PMC. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide.[24]

-

PubChem. (n.d.). tert-butyl N-(azetidin-3-yl)carbamate hydrochloride.[4]

-

ResearchGate. (n.d.). Scheme 7. Reaction of alcohol 2 with tert-butyl carbamate (43).[25]

-

Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.[26]

-

Google Patents. (n.d.). US20210323946A1 - Process for preparing a phthalazinone derivative and intermediates thereof.[27]

-

BLD Pharm. (n.d.). 217806-26-3|this compound hydrochloride.[28]

-

Journal of Applied Science and Engineering. (2012). L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation.[8]

-

ResearchGate. (2015). L-proline catalyzed condensation reaction of aldehyde or carboxylic acid with 2-aminothiophenol under solvent-free and microwave irradiation.[9]

-

ResearchGate. (2025, August 6). Synthesis of 2-arylbenzothiazoles via direct condensation between in situ generated 2-aminothiophenol from disulfide cleavage and carboxylic acids.[29]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. tert-butyl N-(azetidin-3-yl)carbamate hydrochloride | C8H17ClN2O2 | CID 22101213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks [technologynetworks.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. TICAGRELOR synthesis - chemicalbook [chemicalbook.com]

- 8. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]

- 9. researchgate.net [researchgate.net]

- 10. Boc Deprotection - TFA [commonorganicchemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]

- 13. orbi.uliege.be [orbi.uliege.be]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d]pyrimidines and study of their antiplatelet and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scribd.com [scribd.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. medkoo.com [medkoo.com]

- 21. utsouthwestern.edu [utsouthwestern.edu]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

- 24. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Organic Syntheses Procedure [orgsyn.org]

- 27. US20210323946A1 - Process for preparing a phthalazinone derivative and intermediates thereof - Google Patents [patents.google.com]

- 28. bldpharm.com [bldpharm.com]

- 29. researchgate.net [researchgate.net]

A Technical Guide to tert-Butyl azetidin-3-ylcarbamate: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In modern medicinal chemistry, the use of small, saturated heterocyclic scaffolds is a cornerstone of rational drug design. These structures offer three-dimensional diversity, can act as bioisosteres for other cyclic and acyclic moieties, and can fine-tune physicochemical properties such as solubility and metabolic stability. Among these, the azetidine ring—a four-membered nitrogen-containing heterocycle—has emerged as a particularly valuable building block. Its strained, rigid framework provides well-defined exit vectors for substituents, enabling precise spatial orientation of functional groups for optimal target engagement.

This guide provides an in-depth technical overview of tert-butyl azetidin-3-ylcarbamate, a key synthetic intermediate whose utility lies in the differential reactivity of its two nitrogen atoms. The presence of a tert-butoxycarbonyl (Boc) protecting group on the exocyclic C3-amine leaves the ring nitrogen available for nucleophilic substitution, while the Boc group itself can be readily removed under acidic conditions for subsequent functionalization. It is crucial to distinguish this molecule from its regioisomer, tert-butyl 3-aminoazetidine-1-carboxylate (CAS 193269-78-2), where the Boc group protects the ring nitrogen.[1][2] This guide will focus exclusively on the former, commonly handled in its hydrochloride salt form (CAS 217806-26-3), and explore its properties, synthesis, and strategic application in the development of novel therapeutics.

Section 1: Core Molecular and Physicochemical Properties

This compound is a bifunctional molecule designed for sequential, site-selective chemical modification. The properties of both the free base and its more common hydrochloride salt are essential for researchers to understand for handling, reaction setup, and purification. The hydrochloride salt is typically a stable, crystalline solid, which enhances its shelf-life and simplifies weighing and dispensing compared to the potentially oily or less stable free base.

Below is a summary of its key quantitative and qualitative properties, compiled from authoritative chemical databases.

| Property | Value (this compound Hydrochloride) | Value (Parent Compound/Free Base) |

| IUPAC Name | tert-butyl N-(azetidin-3-yl)carbamate;hydrochloride[3] | tert-butyl N-(azetidin-3-yl)carbamate |

| CAS Number | 217806-26-3[4][5] | 1519405 (Parent Compound CID)[3] |

| Molecular Formula | C₈H₁₇ClN₂O₂ or C₈H₁₆N₂O₂·HCl[4] | C₈H₁₆N₂O₂ |

| Molecular Weight | 208.68 g/mol [3][4][6] | 172.23 g/mol [1][2][7] |

| Appearance | Solid[8] | Liquid or Colorless Oil[2][9] |

| Purity | Typically ≥97% | Typically ≥95-98%[1][10] |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CNC1.Cl[3] | CC(C)(C)OC(=O)NC1CNC1 |

| InChIKey | VLOLOLUAVFGUTD-UHFFFAOYSA-N[3] | VLOLOLUAVFGUTD-UHFFFAOYSA-N (Parent) |

| Storage | Room temperature, sealed in dry, dark place | Refrigerator (4°C), protect from light[1][2] |

Section 2: Synthesis and Manufacturing

The synthesis of this compound requires a strategic application of protecting group chemistry to differentiate the two nitrogen atoms. A common and logical pathway involves starting with an azetidine ring that is already protected at the N-1 position with a group that can be removed orthogonally to the Boc group. The benzyl group is an ideal choice for this role, as it is stable to the basic conditions used for Boc-protection but can be cleanly removed via catalytic hydrogenation.

This multi-step synthesis is self-validating at each stage. The progress of each reaction can be monitored by Thin Layer Chromatography (TLC), and the identity and purity of each intermediate must be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) before proceeding to the next step. This rigorous validation ensures the final product's quality and prevents the carry-over of impurities that could complicate subsequent drug discovery efforts.

Diagram of Synthetic Workflow

Sources

- 1. chemscene.com [chemscene.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. tert-butyl N-(azetidin-3-yl)carbamate hydrochloride | C8H17ClN2O2 | CID 22101213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound hydrochloride | [frontierspecialtychemicals.com]

- 5. tert-Butyl (azetidin-3-yl)carbamate hydrochloride | 217806-26-3 [chemicalbook.com]

- 6. alfa-chemical.com [alfa-chemical.com]

- 7. CAS RN 193269-78-2 | Fisher Scientific [fishersci.com]

- 8. Customized Tert-butyl (azetidin-3-yl)carbamate Hydrochloride Cas No.217806-26-3 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]

- 9. 1-Boc-3-(Amino)azetidine | 193269-78-2 [chemicalbook.com]

- 10. 1-Boc-3-(Amino)azetidine | CAS#:193269-78-2 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to tert-Butyl azetidin-3-ylcarbamate: A Cornerstone Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of tert-butyl azetidin-3-ylcarbamate, a pivotal building block for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical structure, physicochemical properties, synthesis, and characterization, with a particular focus on its strategic application in the design of novel therapeutics. This document is intended to be a practical resource, offering not just theoretical knowledge but also actionable experimental protocols and insights.

Introduction: The Strategic Importance of the Azetidine Moiety

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in contemporary medicinal chemistry. Its inherent ring strain and conformational rigidity provide a unique structural scaffold that can impart favorable pharmacokinetic properties to drug candidates, such as improved metabolic stability, enhanced solubility, and better receptor binding affinity. The incorporation of the this compound moiety, in particular, offers a versatile platform for structural modifications, making it a highly sought-after intermediate in the synthesis of a wide range of biologically active molecules.

Physicochemical Properties and Structural Features

This compound, often supplied as a hydrochloride salt for improved stability and handling, is a white to off-white solid.[1] Its structure combines the constrained azetidine ring with a Boc-protected amine, a common strategy in multi-step organic synthesis to mask the reactivity of the amine functionality.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆N₂O₂ | [2] |

| Molecular Weight | 172.22 g/mol | [2] |

| CAS Number (Free Base) | 91188-13-5 | [2] |

| Molecular Formula (HCl Salt) | C₈H₁₇ClN₂O₂ | [1] |

| Molecular Weight (HCl Salt) | 208.68 g/mol | [1] |

| CAS Number (HCl Salt) | 217806-26-3 | [1] |

| Appearance | White to off-white solid | [3] |

| Storage | Store in a sealed container in a cool, dry place. | [4] |

The key structural features of this compound are the Boc-protected amine at the 3-position of the azetidine ring. The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[5]

Structural Representation:

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound typically involves the Boc-protection of 3-aminoazetidine. The precursor, 3-aminoazetidine, can be synthesized through various routes, often starting from commercially available materials. A common method involves the preparation of 3-aminoazetidine dihydrochloride, which is then neutralized and reacted with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: Synthesis of this compound

This protocol outlines a representative procedure for the synthesis of this compound from 3-aminoazetidine dihydrochloride.

Materials:

-

3-Aminoazetidine dihydrochloride

-

Sodium hydroxide (NaOH)

-

Di-tert-butyl dicarbonate (Boc₂O)[6]

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Neutralization of 3-Aminoazetidine Dihydrochloride:

-

Dissolve 3-aminoazetidine dihydrochloride (1.0 eq) in water in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium hydroxide (2.2 eq) in water, maintaining the temperature below 10 °C.

-

Stir the mixture at 0 °C for 30 minutes.

-

-

Boc-Protection:

-

To the aqueous solution of 3-aminoazetidine, add dichloromethane.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the biphasic mixture while stirring vigorously at room temperature.

-

Continue stirring for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification

The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Column Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) is typically effective.

-

The fractions containing the pure product are identified by TLC, combined, and the solvent is removed under reduced pressure.

Recrystallization:

-

The crude product can be dissolved in a minimal amount of a hot solvent (e.g., ethyl acetate/hexanes mixture) and allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Caption: Applications of this compound in the development of various therapeutic agents.

Safety and Handling

This compound hydrochloride is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. [7]It is harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound has established itself as a cornerstone building block in modern medicinal chemistry. Its unique structural features, combined with its synthetic accessibility, provide a powerful tool for the design and development of novel therapeutics with improved pharmacological profiles. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, offering valuable insights for researchers and scientists in the field of drug discovery.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 19). The Pivotal Role of Boc-Azetidine-3-Carboxylic Acid in Modern Drug Discovery. Retrieved from [Link]

- Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.

-

Zhang, L., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry, 13(1), 131. Retrieved from [Link]

-

Alfa Chemical. (n.d.). Good Price CAS:217806-26-3 | this compound Hydrochloride for Sale. Retrieved from [Link]

-

Al-Zoubi, R. M., et al. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester. Retrieved from [Link]

-

ALLGREEN. (n.d.). Tert-butyl (azetidin-3-yl)carbamate Hydrochloride Cas No.217806-26-3. Retrieved from [Link]

-

Lee, J., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(8), 921–926. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information: Highly-Efficient and Versatile Fluorous-Tagged Cu(I)-Catalyzed Azide-Alkyne Cycloaddition Ligand for Preparation of Bioconjugates. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

-

Molecules. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-(azetidin-3-yl)carbamate hydrochloride. Retrieved from [Link]

-

MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

-

Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl azetidin-3-yl(methyl)carbamate. Retrieved from [Link]

-

PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

-

chemeurope.com. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]

-

Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

-

Sunway Pharm. (n.d.). tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride. Retrieved from [Link]

-

Hangzhou Longshine Bio-Tech Co.,LTD. (n.d.). Tert-Butyl (azetidin-3-yl)carbamate Hydrochloride/217806-26-3. Retrieved from [Link]

Sources

- 1. tert-butyl N-(azetidin-3-yl)carbamate hydrochloride | C8H17ClN2O2 | CID 22101213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Tert-Butyl (azetidin-3-yl)carbamate Hydrochloride/217806-26-3 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 4. Customized Tert-butyl (azetidin-3-yl)carbamate Hydrochloride Cas No.217806-26-3 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]

- 5. Di-tert-butyl_dicarbonate [chemeurope.com]

- 6. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 7. This compound hydrochloride | 217806-26-3 [sigmaaldrich.com]

A Comprehensive Technical Guide to the Physicochemical Properties of tert-Butyl azetidin-3-ylcarbamate

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical resource on the core physical and chemical properties of tert-butyl azetidin-3-ylcarbamate (CAS No. 193269-78-2). As a pivotal building block in contemporary medicinal chemistry, a thorough understanding of its characteristics is essential for its effective application in synthesis, process development, and quality control. This guide synthesizes critical data with field-proven methodologies to ensure scientific integrity and reproducibility.

The Strategic Value of this compound in Drug Discovery

The azetidine motif, a four-membered nitrogen-containing heterocycle, is a highly valued scaffold in modern pharmaceutical design. Its rigid structure provides a defined three-dimensional exit vector for substituents, allowing for precise control over molecular shape and interaction with biological targets. The incorporation of an azetidine ring can also confer desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as improved aqueous solubility and metabolic stability.

This compound is a versatile intermediate that capitalizes on these benefits. The tert-butoxycarbonyl (Boc) protecting group on the 3-amino position is stable under a wide range of reaction conditions yet can be removed cleanly, enabling selective derivatization. This makes it an indispensable precursor for constructing complex molecular architectures. A foundational knowledge of its physical properties is therefore not merely academic but a practical necessity for any scientist working with this reagent.

Core Physicochemical Characteristics

Accurate and reliable data on the physical properties of a starting material are the bedrock of reproducible chemical research. The following table summarizes the key physicochemical constants for this compound.

Table 1: Key Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 193269-78-2 | [1][2][3] |

| Molecular Formula | C₈H₁₆N₂O₂ | [1] |

| Molecular Weight | 172.22 g/mol | [1][4] |

| Appearance | White to light yellow solid or liquid | |

| Purity | Typically ≥97% | |

| Boiling Point | 236.6 ± 33.0 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.1 ± 0.1 g/cm³ (Predicted) | [3] |

| Topological Polar Surface Area (TPSA) | 55.56 Ų | [1] |

| LogP | 0.5644 (Predicted) | [1] |

Note: The physical form of this compound can vary, with some suppliers listing it as a liquid and others as a low-melting solid. This can be dependent on purity.

Structural Integrity and Spectroscopic Profile

Verifying the identity and purity of this compound is a critical first step before its inclusion in a synthetic workflow. The following spectroscopic data are characteristic of the molecule's structure.

-

-

A singlet around δ 1.4-1.5 ppm (9H), corresponding to the tert-butyl group.[2]

-

Multiplets between δ 3.5-4.5 ppm for the azetidine ring protons (CH and CH₂ groups).

-

A broad singlet for the carbamate N-H proton.

-

-

Mass Spectrometry (MS): The expected molecular ion peak in ESI-MS (positive mode) would be [M+H]⁺ at m/z 173.2.

Experimental Protocol: Melting Point Determination for Purity Assessment

Causality and Trustworthiness: The melting point is a robust and sensitive indicator of a crystalline solid's purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. A sharp, well-defined melting point that aligns with a reference value provides high confidence in the material's purity. This protocol establishes a self-validating system for quality assessment.

Methodology:

-

Sample Preparation:

-

Ensure the sample is completely dry. If the material is a low-melting solid, it may require cooling to handle.

-

Place a small amount (1-2 mg) of the solid on a clean, dry watch glass.

-

Finely crush the solid into a powder using a spatula.

-

Tap the open end of a capillary tube into the powder until a 2-3 mm column of packed material is obtained.

-

Tap the sealed end of the tube gently on a hard surface to further compact the sample.

-

-

Instrumental Analysis:

-

Use a calibrated digital melting point apparatus. Calibration should be periodically verified with certified standards (e.g., caffeine, vanillin).

-

Place the packed capillary tube into the sample holder of the apparatus.

-

Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point.

-

Once within 15-20 °C of the expected melting point, reduce the ramp rate to 1-2 °C/min to ensure thermal equilibrium and accurate observation.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid is observed (T₁).

-

Record the temperature at which the last crystal of solid melts (T₂).

-

The melting range is reported as T₁ - T₂. A pure compound will typically have a sharp range of ≤ 2 °C.

-

Diagram 1: Workflow for Melting Point Verification

Caption: A validated workflow for determining the melting point range to assess compound purity.

Safety, Handling, and Storage

Adherence to proper safety protocols is non-negotiable for ensuring both personnel safety and material integrity.

-

Handling:

-

Work in a well-ventilated chemical fume hood.

-

Wear standard Personal Protective Equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.

-

Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[3]

-

-

Storage:

-

Safety Profile:

-

While data for the free base is limited, the hydrochloride salt is associated with hazard statements including skin, eye, and respiratory irritation.[5] Similar precautions should be taken for the free base.

-

References

-

tert-butyl N-(azetidin-3-yl)carbamate hydrochloride. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

1-Boc-3-(Amino)azetidine | CAS#:193269-78-2. (n.d.). Chemsrc.com. Retrieved January 9, 2026, from [Link]

Sources

Foreword: Unlocking Complexity with a Simple Scaffold

An In-Depth Technical Guide to the Chemical Properties and Applications of tert-Butyl azetidin-3-ylcarbamate

In the intricate world of drug discovery and development, the selection of foundational chemical scaffolds is a critical determinant of success. Small, rigid, and functionally versatile building blocks are the keystones to creating novel molecular architectures with desirable pharmacokinetic and pharmacodynamic profiles. Among these, this compound, commonly known as N-Boc-3-aminoazetidine, has emerged as a preeminent tool for medicinal chemists.

This guide provides an in-depth exploration of the chemical properties, reactivity, and synthetic utility of this vital intermediate. We move beyond a mere recitation of data, delving into the causality behind experimental choices and the strategic considerations that empower researchers to leverage this molecule's full potential. The protocols and insights presented herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references, ensuring both technical accuracy and practical applicability for professionals in the field.

Molecular Profile and Physicochemical Characteristics

This compound is a bifunctional molecule featuring a strained four-membered azetidine ring and a tert-butyloxycarbonyl (Boc) protected primary amine. This specific combination imparts a unique set of properties: the azetidine core offers a rigid, three-dimensional scaffold that can improve metabolic stability and aqueous solubility in larger molecules, while the Boc group provides a robust yet easily removable protecting group for the amine, enabling sequential chemical modifications.[1][2][3] The compound is most commonly supplied and handled as its hydrochloride salt to improve shelf-life and handling characteristics.

Table 1: Core Physicochemical and Computational Data

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |

| Chemical Structure | |||

| Molecular Formula | C₈H₁₆N₂O₂ | C₈H₁₇ClN₂O₂ | [4][5] |

| Molecular Weight | 172.22 g/mol | 208.68 g/mol | [4][5] |

| CAS Number | 91188-13-5 | 217806-26-3 | [4][5] |

| Appearance | Clear Colourless to Pale Yellow Oil | White to off-white solid | [6][7][8] |

| Storage Temperature | 4°C | Room Temperature, Sealed in Dry | [5] |

| Topological Polar Surface Area (TPSA) | 50.36 Ų | 50.4 Ų | [5] |

| logP (Computed) | 0.48 | N/A | [5] |

| Hydrogen Bond Donors | 2 | 2 | [4][5] |

| Hydrogen Bond Acceptors | 3 | 3 | [4][5] |

| Rotatable Bonds | 1 | 2 | [4][5] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is a well-established process. One of the most reliable and high-yielding methods involves the catalytic hydrogenation of 1-Boc-3-azidoazetidine. This precursor is typically synthesized from 3-hydroxyazetidine. The choice of a palladium on carbon (Pd/C) catalyst is deliberate; it is highly effective for the reduction of azides to amines under mild conditions that do not compromise the integrity of the Boc protecting group or the strained azetidine ring.

Experimental Protocol: Synthesis via Catalytic Hydrogenation[6]

Objective: To synthesize tert-butyl 3-aminoazetidine-1-carboxylate (the Boc-protected target) from tert-butyl 3-azidoazetidine-1-carboxylate.

Materials:

-

tert-Butyl 3-azidoazetidine-1-carboxylate (1 equivalent)

-

10% Palladium on Carbon (Pd/C) (approx. 20-25% by weight of starting material)

-

Ethyl Acetate (EtOAc)

-

Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

-

Diatomaceous earth (Celite®)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask suitable for hydrogenation, dissolve tert-butyl 3-azidoazetidine-1-carboxylate (e.g., 0.420 g, 2.19 mmol) in ethyl acetate (approx. 20 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (e.g., 100 mg) to the solution under an inert atmosphere (e.g., nitrogen or argon). Causality Note: Pd/C is pyrophoric and should be handled with care, especially when dry.

-

Hydrogenation: Seal the flask and purge thoroughly with hydrogen gas. Maintain a positive pressure of hydrogen using a balloon or connect to a hydrogenation apparatus.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS, observing the disappearance of the starting azide. Typically, the reaction is complete within 12-24 hours.

-

Work-up and Purification:

-

Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas.

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Trustworthiness Note: This filtration is critical to prevent catalyst contamination of the final product and to handle the pyrophoric catalyst safely.

-

Wash the filter pad with additional ethyl acetate to ensure complete recovery of the product.

-

Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

-

-

Product Isolation: The resulting product is typically a colorless oil of high purity (often >99%) and can be used in subsequent steps without further purification.

Diagram: Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Profile

Unambiguous characterization is essential for validating the structure and purity of this compound. The following data represents a typical analytical profile.

Table 2: Spectroscopic Characterization Data

| Technique | Expected Observations |

| ¹H NMR | (CDCl₃, 400 MHz) δ (ppm): ~4.2 (m, 2H, azetidine CH₂), ~3.8 (m, 1H, azetidine CH), ~3.6 (m, 2H, azetidine CH₂), ~1.8 (br s, 2H, NH₂), 1.45 (s, 9H, C(CH₃)₃). Note: The free amine protons are often broad and may exchange with D₂O. The azetidine protons form a complex multiplet pattern.[6][9] |

| ¹³C NMR | (CDCl₃, 100 MHz) δ (ppm): ~156.0 (C=O), ~80.0 (C(CH₃)₃), ~50.0 (azetidine CH₂), ~40.0 (azetidine CH), 28.4 (C(CH₃)₃).[9] |

| IR | ν (cm⁻¹): ~3350-3200 (N-H stretch), ~2975 (C-H stretch), ~1680-1720 (C=O stretch, carbamate).[10] |

| Mass Spec (ESI+) | m/z: Calculated for C₈H₁₇N₂O₂ [M+H]⁺: 173.13. Found: 173.13. Exact Mass for C₈H₁₆N₂O₂: 172.1212.[4] |

Chemical Reactivity: The Art of Protection and Deprotection

The synthetic utility of this compound hinges on the predictable reactivity of its two key functional groups: the Boc-protected amine and the secondary amine within the azetidine ring (which is only reactive after deprotection of the primary amine's Boc group, or more commonly, when starting with the N-unsubstituted 3-Boc-aminoazetidine). The Boc group is the central player in most synthetic strategies.

The Boc Group: A Chemist's Gatekeeper

The tert-butyloxycarbonyl (Boc) group is stable to a wide range of nucleophilic and basic conditions, as well as catalytic hydrogenation, making it an ideal orthogonal protecting group.[2] Its removal, however, is efficiently achieved under acidic conditions.

Mechanism of Acid-Catalyzed Boc Deprotection: The deprotection proceeds via a specific and reliable mechanism. The acid (e.g., trifluoroacetic acid - TFA, or hydrochloric acid - HCl) first protonates the carbonyl oxygen of the carbamate. This protonation weakens the C-O bond of the tert-butyl group, leading to its departure as a stable tert-butyl cation. The resulting carbamic acid is unstable and spontaneously decarboxylates to release the free amine and carbon dioxide.[2][11]

Caption: Role as a pivotal building block in drug discovery workflows.

Safety and Handling

While the free base is an oil, the more common hydrochloride salt is a solid that requires standard laboratory precautions.

-

Hazard Statements (HCl Salt): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [12]* Precautionary Measures: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [12]* Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood. [13]* Incompatibilities: Avoid contact with strong oxidizing agents. [13]* Storage: Store in a tightly sealed container in a dry, cool, and dark place to ensure long-term stability. [12]

References

-

PubChem. tert-Butyl azetidin-3-yl(methyl)carbamate. National Center for Biotechnology Information. [Link]

-

PubChem. tert-butyl N-(azetidin-3-yl)carbamate hydrochloride. National Center for Biotechnology Information. [Link]

-

Couturier, M. et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. PubMed. [Link]

-

Radi, M. et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. PubMed Central. [Link]

-

Supporting Information. General procedure for the synthesis of tert-butyl carbamates. [Link]

-

ResearchGate. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. [Link]

-

ALLGREEN. Tert-butyl (azetidin-3-yl)carbamate Hydrochloride Cas No.217806-26-3. [Link]

-

Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1. [Link]

-

Singh, A. K. et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

-

Hebei Boze Chemical Co.,Ltd. BOC deprotection. [Link]

-

Hangzhou Longshine Bio-Tech Co.,LTD. Tert-Butyl (azetidin-3-yl)carbamate Hydrochloride/217806-26-3. [Link]

-

PubChem. This compound acetate. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

- Google Patents. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.

-

ACS GCI Pharmaceutical Roundtable. tert-Butyl Carbamate (BOC) Deprotection. [Link]

-

Ghodsi, R. et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central. [Link]

-

Sunway Pharm Ltd. This compound hydrochloride. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tert-butyl N-(azetidin-3-yl)carbamate hydrochloride | C8H17ClN2O2 | CID 22101213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 1-Boc-3-(Amino)azetidine | 193269-78-2 [chemicalbook.com]

- 7. Customized Tert-butyl (azetidin-3-yl)carbamate Hydrochloride Cas No.217806-26-3 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]

- 8. Tert-Butyl (azetidin-3-yl)carbamate Hydrochloride/217806-26-3 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 9. rsc.org [rsc.org]

- 10. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 12. This compound hydrochloride | 217806-26-3 [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

The Synthesis of tert-Butyl azetidin-3-ylcarbamate: An In-Depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to tert-butyl azetidin-3-ylcarbamate, a crucial building block in medicinal chemistry. The azetidine motif is of significant interest in drug discovery due to its ability to impart favorable physicochemical properties, such as improved metabolic stability and aqueous solubility, to lead compounds. This document delves into the most prevalent and efficient synthetic routes, offering detailed, step-by-step protocols, mechanistic insights, and comparative data to aid researchers in their synthetic endeavors. The focus is on providing a practical and scientifically rigorous resource for chemists in the pharmaceutical and biotechnology sectors.

Introduction: The Significance of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug design. Its constrained nature introduces a unique three-dimensional geometry into molecules, which can lead to enhanced binding affinity and selectivity for biological targets. The incorporation of the tert-butyl carbamate (Boc) protecting group on the 3-amino position of the azetidine ring yields this compound, a versatile intermediate that allows for further functionalization at the ring nitrogen. This guide will focus on the most reliable and scalable methods for the preparation of this valuable synthetic intermediate.

Primary Synthetic Pathway: Reductive Amination of N-Boc-3-azetidinone

A widely adopted and efficient route to this compound involves a two-step sequence starting from the commercially available N-Boc-3-hydroxyazetidine. This pathway is favored for its relatively mild conditions and good overall yields.

Step 1: Oxidation of N-Boc-3-hydroxyazetidine to N-Boc-3-azetidinone

The initial step is the oxidation of the secondary alcohol of N-Boc-3-hydroxyazetidine to the corresponding ketone, N-Boc-3-azetidinone. Several oxidation methods can be employed, with Dess-Martin periodinane (DMP) and Swern oxidation being two of the most common and effective choices.

The selection of a mild oxidizing agent is critical to prevent over-oxidation or degradation of the strained azetidine ring.

-

Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that offers high selectivity for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1][2] The reaction proceeds under neutral and mild conditions, typically at room temperature, which is advantageous for preserving the integrity of the azetidine core.[2]

-

Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine.[3][4] It is also a mild and highly efficient protocol that avoids the use of heavy metals. The reaction is typically carried out at low temperatures (-78 °C) to control the reactivity of the intermediate species.[3]

The mechanism of the Dess-Martin oxidation involves the initial formation of a periodinane ester intermediate through ligand exchange between the alcohol and an acetate group on the iodine atom.[5][6] This is followed by an intramolecular elimination reaction where a proton from the carbon bearing the oxygen is abstracted by an acetate ion, leading to the formation of the ketone, acetic acid, and a reduced iodine(III) species.[1]

Diagram: Dess-Martin Oxidation Workflow

Caption: Workflow for the oxidation of N-Boc-3-hydroxyazetidine.

| Reagent/Solvent | Molar Equiv. | Purpose |

| N-Boc-3-hydroxyazetidine | 1.0 | Starting Material |

| Dess-Martin Periodinane | 1.2 - 1.5 | Oxidizing Agent |

| Dichloromethane (DCM) | - | Solvent |

| Saturated aq. NaHCO₃ | - | Quenching |

| Sodium thiosulfate (Na₂S₂O₃) | - | Quenching |

Step-by-Step Procedure:

-

Dissolve N-Boc-3-hydroxyazetidine (1.0 equiv) in dichloromethane (DCM).

-

Add Dess-Martin periodinane (1.2-1.5 equiv) to the solution at room temperature.[3]

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃).[3]

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield N-Boc-3-azetidinone.

Step 2: Reductive Amination of N-Boc-3-azetidinone

The second step involves the conversion of the ketone, N-Boc-3-azetidinone, to the desired primary amine, this compound, via reductive amination. This is typically achieved in a one-pot reaction using an ammonia source and a selective reducing agent.

-

Ammonia Source: Ammonium acetate is a convenient and commonly used source of ammonia for this transformation.[7]

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this reaction.[8][9] It is a mild and selective hydride donor that readily reduces the intermediate iminium ion in the presence of the starting ketone, thereby minimizing the formation of the corresponding alcohol as a byproduct.[9][10] Sodium cyanoborohydride (NaBH₃CN) can also be used, but NaBH(OAc)₃ is often favored due to the toxicity of cyanide byproducts.[7][11]

The reaction proceeds through the initial formation of a hemiaminal by the nucleophilic attack of ammonia on the carbonyl carbon of N-Boc-3-azetidinone.[8] This intermediate then dehydrates to form an iminium ion.[8] Sodium triacetoxyborohydride then selectively delivers a hydride to the electrophilic carbon of the iminium ion to yield the final amine product.[9][10] The presence of acetic acid, generated in situ or added as a catalyst, can facilitate both the imine formation and the reduction step.[12]

Diagram: Reductive Amination Pathway

Caption: Mechanism of reductive amination of N-Boc-3-azetidinone.

| Reagent/Solvent | Molar Equiv. | Purpose |

| N-Boc-3-azetidinone | 1.0 | Starting Material |

| Ammonium Acetate | 10 | Ammonia Source |

| Sodium triacetoxyborohydride | 1.2 - 1.5 | Reducing Agent |

| 1,2-Dichloroethane (DCE) | - | Solvent |

| Saturated aq. NaHCO₃ | - | Quenching |

Step-by-Step Procedure:

-

To a solution of N-Boc-3-azetidinone (1.0 equiv) in 1,2-dichloroethane (DCE), add ammonium acetate (10 equiv).[8]

-

Stir the mixture at room temperature to facilitate the formation of the iminium ion intermediate.

-

Add sodium triacetoxyborohydride (1.2-1.5 equiv) portion-wise to the reaction mixture.[8]

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.[8]

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford this compound.

Alternative Synthetic Pathway: From Epichlorohydrin

An alternative and often more cost-effective route for large-scale synthesis begins with readily available epichlorohydrin and a suitable amine, such as benzylamine or benzhydrylamine, which serves as a protecting group for the azetidine nitrogen.

Pathway Overview

This multi-step synthesis involves the initial formation of a protected 3-hydroxyazetidine, followed by oxidation to the corresponding ketone, introduction of the amino group, and finally, deprotection and Boc protection.

Diagram: Epichlorohydrin Synthesis Workflow

Caption: Multi-step synthesis from epichlorohydrin.

Key Considerations and Experimental Choices

-

Choice of Protecting Group: Benzyl or benzhydryl groups are commonly used as they can be readily removed via hydrogenolysis. The benzhydryl group can sometimes lead to cleaner reactions and easier purification.[13]

-

Oxidation and Reductive Amination: The principles and protocols for these steps are analogous to those described in the primary pathway.

-

Deprotection: The final deprotection of the benzyl or benzhydryl group is typically achieved by catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.[14]

Data Summary and Comparison

| Pathway | Starting Material | Key Steps | Typical Overall Yield | Advantages | Disadvantages |

| Primary Pathway | N-Boc-3-hydroxyazetidine | Oxidation, Reductive Amination | Good | Milder conditions, fewer steps | Higher cost of starting material |

| Alternative Pathway | Epichlorohydrin | Ring formation, Oxidation, Reductive Amination, Deprotection | Moderate | Cost-effective for large scale | More synthetic steps, potentially harsher conditions |

Conclusion

The synthesis of this compound is a well-established process with multiple viable routes. The choice of pathway often depends on the scale of the synthesis, cost considerations, and the availability of starting materials. The reductive amination of N-Boc-3-azetidinone stands out as a reliable and high-yielding method for laboratory-scale synthesis. For industrial applications, the route commencing from epichlorohydrin may be more economically feasible despite the increased number of steps. This guide provides the necessary technical details and mechanistic understanding to empower researchers to confidently synthesize this important building block for their drug discovery programs.

References

-

Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020, March 22). Dess-Martin Oxidation Mechanism, Alcohol To Aldehyde | Organic Chemistry [Video]. YouTube. [Link]

-

Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

- Myers, J. W. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Retrieved from a university course website (note: direct link unavailable, but content is widely cited in academic settings).

-

ACS Publications. (2012). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 89(9), 1178-1180. [Link]

-

Organic-Reaction.com. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Retrieved from [Link]

- Mastering Reductive Amination: A Guide to Using Sodium Cyanoborohydride. (n.d.). Retrieved from a chemical supplier's technical resources.

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. Retrieved from [Link]

- Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-halopyridines. (n.d.).

-

ResearchGate. (2020). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Retrieved from [Link]

-

ResearchGate. (n.d.). A New Method of N-Benzhydryl Deprotection in 2-Azetidinone Series. Retrieved from [Link]

-

National Institutes of Health. (2013). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Swern oxidation. Retrieved from [Link]

- HETEROCYCLES. (2018). multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. 96(12), 2125-2134.

-

Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

- Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.

-

Reddit. (2022, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Swern Oxidation Procedure. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-(tert.-butyl)-3-azetidinol. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock Pharmaceutical Potential with N-Boc-3-hydroxyazetidine: A Key Intermediate. Retrieved from [Link]

- Google Patents. (n.d.). CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.

- AWS. (n.d.). Synthesis of Simple 3,3-diarylazetidines from N-Boc-3- aryl-azetidinols using Friedel-Crafts Arylation Conditions. Retrieved from a university server (note: direct link may be unstable).

-

MDPI. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(16), 4945. [Link]

-

PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1155. [Link]

-

SciSpace. (n.d.). APPENDIX 3E Column Chromatography. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,2-Benziodoxol-3(1H)-one, 1,1,1-tris(acetyloxy)-1,1-dihydro- (Dess-Martin Periodinane). Retrieved from [Link]

- Organic Syntheses. (2025).

-

NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved from [Link]

- ResearchGate. (n.d.). Deprotection of N-Boc group present in amino acids and other derivatives.

-

Longdom Publishing. (n.d.). Advanced Techniques in Column Chromatography. Retrieved from [Link]

- Google Patents. (n.d.). CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.

- International Journal of Pharmaceutical Development & Technology. (n.d.). Flash Chromatography: A Review.

-

Semantic Scholar. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Dess-Martin Oxidation [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 5. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. sciencemadness.org [sciencemadness.org]

- 10. Sodium triacetoxyborohydride [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

- 14. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]

The Discovery and Synthetic Utility of tert-Butyl azetidin-3-ylcarbamate: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of tert-butyl azetidin-3-ylcarbamate, a pivotal building block in modern medicinal chemistry. We will delve into the strategic importance of the azetidine motif, detail the synthetic routes to this key intermediate, provide comprehensive characterization data, and illustrate its application in the development of contemporary therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile compound.

Introduction: The Strategic Value of the Azetidine Moiety in Drug Design

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in drug discovery.[1][2] Its inherent ring strain and non-planar geometry confer a degree of conformational rigidity that can be highly advantageous for optimizing ligand-receptor interactions.[3][4] Compared to more flexible acyclic amines or larger heterocyclic systems, the azetidine core can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity.[4]

Furthermore, the incorporation of the azetidine motif can significantly modulate the physicochemical properties of a molecule. It often improves aqueous solubility, metabolic stability, and cell permeability, key parameters in the development of orally bioavailable drugs.[1] Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK1/2 inhibitor cobimetinib, feature an azetidine ring, underscoring its therapeutic relevance.[1] The subject of this guide, this compound, serves as a critical entry point for introducing this valuable pharmacophore into drug candidates.

Synthesis of this compound Hydrochloride

The most common and practical form of this building block is its hydrochloride salt, which enhances stability and simplifies handling. The synthesis of this compound hydrochloride is typically achieved through a multi-step sequence, which involves the formation of the azetidine ring, introduction of the protected amine, and final salt formation.

A prevalent synthetic strategy commences with a precursor such as 1-diphenylmethyl-3-hydroxyazetidine. The hydroxyl group can be converted to an azide, followed by reduction to the primary amine and subsequent protection with the tert-butyloxycarbonyl (Boc) group. The diphenylmethyl (benzhydryl) group is then removed under hydrogenolysis conditions to yield the free secondary amine on the azetidine ring.

An alternative and often more direct route involves the use of 3-aminoazetidine or its precursors. The primary amino group at the 3-position can be selectively protected with a Boc group, followed by the formation of the hydrochloride salt.

Experimental Protocol: Synthesis of 3-(Boc-amino)azetidine

A common laboratory-scale synthesis involves the debenzylation of a protected precursor, such as tert-butyl (1-diphenylmethylazetidin-3-yl)carbamate, via catalytic hydrogenation.[4]

Step 1: Hydrogenolysis of tert-butyl (1-diphenylmethylazetidin-3-yl)carbamate

-

In a suitable reaction vessel, dissolve tert-butyl (1-diphenylmethylazetidin-3-yl)carbamate (1 equivalent) in a solvent such as ethanol or methanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed (typically 2-4 hours).

-

Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield 3-(Boc-amino)azetidine as a solid, which can be used in the next step without further purification.[4]

Experimental Protocol: Formation of this compound Hydrochloride

Step 2: Hydrochloride Salt Formation

-

Dissolve the crude 3-(Boc-amino)azetidine from the previous step in a suitable solvent, such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether or anhydrous HCl in dioxane) dropwise with stirring.

-

A white precipitate of this compound hydrochloride will form.

-

Continue stirring for a short period to ensure complete precipitation.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Physicochemical and Spectroscopic Characterization

Accurate characterization of this compound hydrochloride is essential for its use in synthesis. The following data provides a comprehensive profile of this compound.

| Property | Value | Reference |

| CAS Number | 217806-26-3 | [1][5] |

| Molecular Formula | C₈H₁₇ClN₂O₂ | [4] |

| Molecular Weight | 208.69 g/mol | [6] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 175 °C | [1] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group as a sharp singlet, and the protons of the azetidine ring will exhibit multiplets due to spin-spin coupling.

-

δ ~1.4 ppm (s, 9H): The nine equivalent protons of the tert-butyl group.

-

δ ~3.8-4.2 ppm (m, 4H): The four methylene protons of the azetidine ring.

-

δ ~4.5-4.8 ppm (m, 1H): The methine proton of the azetidine ring.

-

δ ~8.0-8.5 ppm (br s, 1H): The carbamate N-H proton.

-

δ ~9.0-9.5 ppm (br s, 2H): The azetidine N-H₂⁺ protons (as the hydrochloride salt).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for the carbons of the tert-butyl group and the azetidine ring.

-

δ ~28 ppm: The three equivalent methyl carbons of the tert-butyl group.

-

δ ~45-50 ppm: The methylene carbons of the azetidine ring.

-

δ ~55-60 ppm: The methine carbon of the azetidine ring.

-

δ ~80 ppm: The quaternary carbon of the tert-butyl group.

-

δ ~156 ppm: The carbonyl carbon of the carbamate.

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H and C=O functional groups.

-

~3400 cm⁻¹: N-H stretching of the carbamate.

-

~2700-3000 cm⁻¹: N-H stretching of the ammonium salt.

-

~2970 cm⁻¹: C-H stretching of the alkyl groups.

-

~1700 cm⁻¹: C=O stretching of the carbamate.

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the free base after loss of HCl.

-

[M+H]⁺: Expected at m/z 173.13, corresponding to the protonated free base (C₈H₁₆N₂O₂).

Applications in Medicinal Chemistry

This compound serves as a versatile intermediate for the synthesis of a wide array of biologically active molecules. The Boc protecting group is stable under many reaction conditions but can be readily removed with acid, allowing for subsequent functionalization of the 3-amino group. The azetidine nitrogen can also be derivatized, for example, through nucleophilic substitution or reductive amination.

Workflow: Incorporation into a Drug Candidate

The following workflow illustrates a typical application of this compound hydrochloride in a synthetic sequence.

This diagram illustrates a common sequence where the azetidine nitrogen is first functionalized, followed by the deprotection of the 3-amino group, which is then used in a subsequent coupling reaction to build the final target molecule.

Conclusion

This compound is a cornerstone building block for the incorporation of the azetidine motif in drug discovery. Its synthesis is well-established, and its chemical properties make it a versatile and reliable intermediate. The strategic use of this compound allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates, ultimately contributing to the development of novel and improved therapeutics.

References

-

Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

Organic Syntheses. Azetidine. Available at: [Link]

-

PubChem. tert-butyl N-(azetidin-3-yl)carbamate hydrochloride. Available at: [Link]

-

ALLGREEN. Tert-butyl (azetidin-3-yl)carbamate Hydrochloride Cas No.217806-26-3. Available at: [Link]

-

Chongqing Chemdad Co., Ltd. tert-Butyl (azetidin-3-yl)carbamate hydrochloride. Available at: [Link]

- Singh, U. P., & Singh, R. P. (2012). Azetidines: a promising scaffold for antimicrobial agents. European journal of medicinal chemistry, 55, 1-13.

- Couty, F., & Evano, G. (2006). The chemistry of azetidines. Organic & biomolecular chemistry, 4(22), 4063-4076.

-

Xianghui Medical Technology. tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride. Available at: [Link]

- Al-Ghulikah, H. A., & Al-Wabli, R. I. (2020). Synthesis, characterization and biological evaluation of some new azetidine derivatives. Journal of the Serbian Chemical Society, 85(1), 35-46.

- Wuts, P. G. M. (2014). Greene's protective groups in organic synthesis. John Wiley & Sons.

Sources

- 1. tert-Butyl (azetidin-3-yl)carbamate hydrochloride | 217806-26-3 [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate hydrochloride(2708287-78-7) 1H NMR spectrum [chemicalbook.com]

- 4. tert-butyl N-(azetidin-3-yl)carbamate hydrochloride | C8H17ClN2O2 | CID 22101213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Customized Tert-butyl (azetidin-3-yl)carbamate Hydrochloride Cas No.217806-26-3 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]

- 6. tert-Butyl (azetidin-3-yl)carbamate hydrochloride Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

Foreword: The Strategic Value of Strained Scaffolds

An In-depth Technical Guide to tert-Butyl azetidin-3-ylcarbamate: A Cornerstone Building Block in Modern Drug Discovery